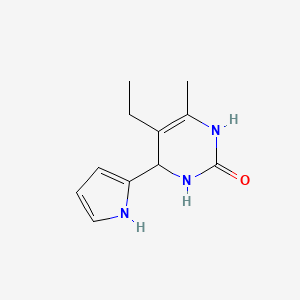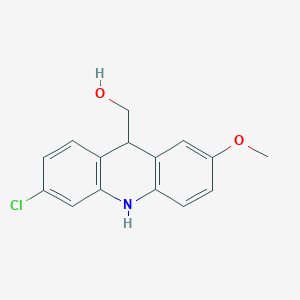
(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol is a chemical compound that belongs to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate reagents. One common method includes the reaction with phenol and ammonium carbonate to yield the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to obtain high yields.
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the acridine ring.
Substitution: Halogen atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other acridine derivatives, which are valuable in various chemical reactions and studies
Biology: The compound’s derivatives have shown potential in biological studies, particularly in understanding DNA interactions and enzyme inhibition
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function . This intercalation can inhibit DNA replication and transcription, leading to potential anticancer effects. Additionally, the compound may interact with enzymes, inhibiting their activity through binding to active sites or allosteric sites .
Comparación Con Compuestos Similares
Similar Compounds
6,9-Dichloro-2-methoxyacridine: A precursor in the synthesis of (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol
9-Amino-6-chloro-2-methoxyacridine: A derivative used in biological studies.
4-Aminoquinoline: Another acridine derivative with potential medicinal applications.
Uniqueness
This compound is unique due to its specific structural features, which allow it to interact with DNA and enzymes in distinct ways. Its methoxy and chloro substituents contribute to its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
17620-27-8 |
|---|---|
Fórmula molecular |
C15H14ClNO2 |
Peso molecular |
275.73 g/mol |
Nombre IUPAC |
(6-chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol |
InChI |
InChI=1S/C15H14ClNO2/c1-19-10-3-5-14-12(7-10)13(8-18)11-4-2-9(16)6-15(11)17-14/h2-7,13,17-18H,8H2,1H3 |
Clave InChI |
ZCOZGDIDYGUODA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC3=C(C2CO)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


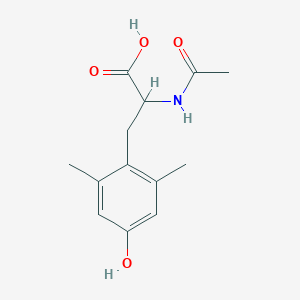
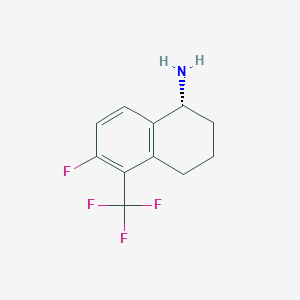

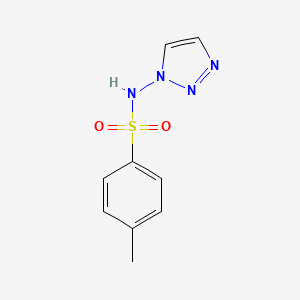
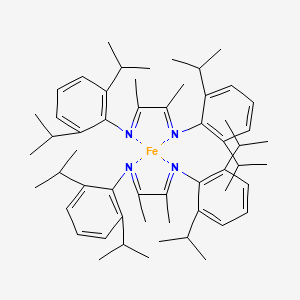
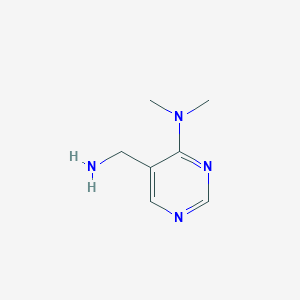
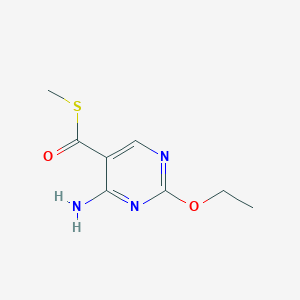
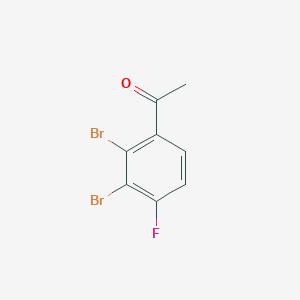
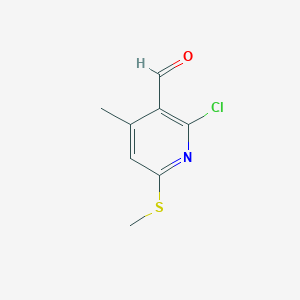
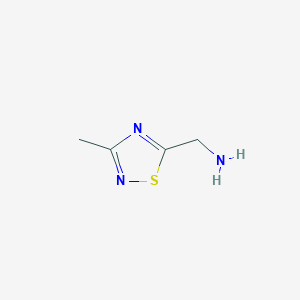

![5-Methylbenzo[c][1,2,5]oxadiazol-4-ol](/img/structure/B13105694.png)
![[2-(2-{[2-(1h-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B13105703.png)
